ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Overview
Description
Ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a chemical compound with the formula C10H13NO2S . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves several stages . The first stage involves the reaction of 2-ethoxycarbonyl-1-cyclopentanone with bromine in chloroform at 0 - 20℃ . The second stage involves the reaction with sodium hydrogencarbonate in water . The third stage involves the reaction with thioacetamide in ethanol at 20℃ under reflux . The yield of the reaction is approximately 42% .Scientific Research Applications
Molluscicidal Properties
Ethyl chloroformate/DMF mixture is utilized for the ring closure of 5-amino-2-(ethylthio)thiazole-4-carboxamide to yield 2-ethylthiothiazolo[5,4-d]pyrimidin-7(6H)-one. This compound and its derivatives have been screened for activity against the intermediate host of schistosomiasis, B. alexandrina snails, demonstrating molluscicidal properties (El-bayouki & Basyouni, 1988).
Antimicrobial Activity
Starting from ethyl 4-amino-2,3-dihydro-3-methyl-2-thioxothiazole-5-carboxylate, compounds with structures including 2,3-dihydro-3-methyl-5-mercapto-6-methyl/ethyl-2-thioxothiazolo[4,5-d]pyrimidin-7(6H)-one have been synthesized. In vitro antimicrobial activities of these compounds were investigated against various bacteria and yeasts. Compound 2a showed significant inhibitory effect against Gram-positive bacteria and yeasts (Balkan, Urgun, & Özalp, 2001).
Antibacterial and Antifungal Activity
A series of novel compounds including Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiopehene-3-carboxylate have been synthesized and examined for antibacterial activity against various pathogenic strains and antifungal activity against Candida albicans. Some compounds exhibited activity comparable to conventional antibiotics and antifungals (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Chemical Structure and Properties Analysis
The ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate compound has been characterized using spectroscopic techniques and X-ray diffraction. Its molecular geometry and other properties were investigated using DFT quantum chemical methods, enhancing the understanding of its chemical structure and properties (Haroon et al., 2018).
Properties
IUPAC Name |
ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-3-13-10(12)7-4-5-8-9(7)11-6(2)14-8/h7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNVVPXKGDMSNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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